2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride

Overview

Description

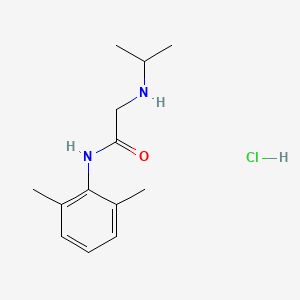

2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride (CAS: 35891-87-3) is an amide-type local anesthetic structurally related to lidocaine. Its molecular formula is C14H22N2O·HCl, with a molecular weight of 282.80 g/mol (anhydrous basis). The compound features a 2,6-dimethylphenyl (xylidine) group attached to an acetamide backbone, with an isopropylamino substitution at the α-position of the acetamide . It is synthesized via alkylation or condensation reactions involving isopropylamine and halogenated precursors under controlled conditions .

The compound is used in pharmaceutical research, particularly in deuterated forms (e.g., 2-(Isopropylamino)-2',6'-acetoxylidide-d7 Hydrochloride) for metabolic and pharmacokinetic studies . Its pharmacological action involves blocking voltage-gated sodium channels, stabilizing neuronal membranes, and inhibiting pain signal propagation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethylaniline.

Acetylation: The aniline derivative undergoes acetylation to form 2,6-dimethylacetanilide.

Chlorination: The acetanilide is then chlorinated to introduce a chloro group at the para position.

Amination: The chloro compound is reacted with isopropylamine to form the desired 2-(Isopropylamino)-2’,6’-acetoxylidide.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation steps.

Ion Exchange Resins: Employed during the hydrogenation to control impurities and ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetoxylidide moiety.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Nucleophiles: Including amines and alcohols for substitution reactions.

Major Products

N-oxides: From oxidation reactions.

Amine Derivatives: From reduction reactions.

Substituted Acetoxylidides: From nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Development

As an impurity in lidocaine, 2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride plays a significant role in the quality control of lidocaine formulations. Its presence can influence the pharmacokinetics and pharmacodynamics of the primary drug. Regulatory agencies often require detailed profiling of impurities to ensure safety and efficacy in clinical applications.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for the development of methods to quantify lidocaine and its impurities. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess the purity of lidocaine formulations, where this compound is used as a benchmark for comparison.

Toxicological Studies

Research indicates that impurities like this compound can exhibit varying degrees of toxicity. Studies have been conducted to evaluate its cytotoxic effects on various cell lines, contributing to the understanding of safety profiles for lidocaine products.

Membrane Stabilization

The compound has been noted for its membrane-stabilizing effects, similar to those of lidocaine, making it relevant in studies related to cardiac arrhythmias and local anesthesia. Its ability to inhibit sodium channels suggests potential therapeutic applications in managing ventricular arrhythmias .

Antimicrobial Properties

While primarily studied as an impurity, some derivatives related to this compound have shown antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing antimicrobial agents or enhancing existing formulations .

Cytotoxicity Against Cancer Cells

Research exploring the cytotoxic effects of related compounds indicates that modifications to the structure can lead to selective toxicity against cancer cell lines. Investigations have reported IC50 values indicating significant activity against various human cancer cells, suggesting avenues for further anticancer drug development .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study highlighted how structural modifications in related compounds significantly enhanced antimicrobial potency against gram-positive bacteria, establishing a correlation between chemical structure and biological activity .

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests demonstrated that compounds with similar frameworks exhibited selective cytotoxicity towards cancer cell lines, with IC50 values indicating potential for development into anticancer agents .

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride involves:

Molecular Targets: Primarily targets sodium channels in nerve cells.

Pathways: Blocks sodium ion influx, preventing the initiation and propagation of nerve impulses, leading to its anesthetic effects

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The diisopropylamino analog (CAS synonyms in ) has even higher lipophilicity, which may prolong duration of action but reduce aqueous solubility .

Key Observations :

- Lidocaine’s synthesis is optimized for industrial scale, while the isopropylamino variant requires specialized handling due to steric challenges .

- Deuterated analogs (e.g., -d7) involve isotopic labeling during amine introduction .

Pharmacological and Clinical Profiles

Table 3: Pharmacological Comparison

Key Observations :

- The isopropylamino group may reduce metabolic degradation rates compared to lidocaine, extending its half-life .

- Lidocaine’s cardiac antiarrhythmic properties are well-documented , but the isopropyl analog’s cardiac effects remain understudied.

Biological Activity

2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride, often referred to as a derivative of lidocaine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its isopropylamino group and acetoxylidide structure, which contribute to its pharmacological properties. Its molecular formula is CHClNO with a molecular weight of 270.75 g/mol. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The mechanism of action for this compound involves interaction with specific molecular targets, including ion channels and enzymes. It is hypothesized that the compound may modulate sodium channels, akin to other local anesthetics, thereby affecting neuronal excitability and neurotransmitter release. Additionally, it has been suggested that the compound may influence pathways relevant to cancer cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been shown to induce apoptosis in various cancer cell lines, including breast (MDA-MB-231) and colorectal cancer (Caco-2) cells. The results are illustrated in Table 2.

| Cell Line | IC50 (µM) | % Cell Viability at 10 µM |

|---|---|---|

| MDA-MB-231 | 5.0 | 45% |

| Caco-2 | 7.5 | 30% |

| SK-MEL-30 | 6.0 | 50% |

The compound's ability to reduce cell viability suggests that it may interfere with cancer cell growth and proliferation mechanisms .

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cell lines. In this study, researchers treated MDA-MB-231 cells with varying concentrations of the compound and assessed apoptosis through flow cytometry. Results indicated a dose-dependent increase in apoptotic cells, supporting the hypothesis that the compound may activate intrinsic apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride, and how do reaction conditions influence yield?

- The compound can be synthesized via a multi-step process involving:

- Amination : Reacting a chloroacetyl intermediate with isopropylamine under controlled pH (8–10) and temperature (40–60°C) to introduce the isopropylamino group .

- Hydrochloride salt formation : Treating the freebase with HCl in ethanol or aqueous media to enhance solubility and stability .

Q. How can researchers validate the purity and structural identity of this compound using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR) : Compare experimental -NMR peaks with theoretical predictions. For example:

- Aromatic protons (2',6'-dimethylphenyl): δ 6.8–7.2 ppm (multiplet).

- Isopropylamino group: δ 1.2–1.4 ppm (doublet for CH) and δ 3.0–3.5 ppm (multiplet for N-CH) .

Q. What standardized assays are used to quantify this compound in pharmaceutical formulations?

- High-Performance Liquid Chromatography (HPLC) : Utilize a C18 column with UV detection at 254 nm. Mobile phase: Acetonitrile-phosphate buffer (pH 3.0) in a 60:40 ratio, with a flow rate of 1.0 mL/min .

- Titrimetry : Non-aqueous titration with 0.1M HClO in glacial acetic acid, using crystal violet as an indicator .

Advanced Research Questions

Q. How does the isopropylamino substituent affect the compound’s solubility and partition coefficient compared to diethylamino analogs (e.g., lidocaine)?

- The isopropyl group increases hydrophobicity, reducing aqueous solubility (predicted logws = -2.1 vs. -1.77 for lidocaine) .

- Use McGowan’s method to calculate the characteristic volume (e.g., 1.34 cm/mol) and predict octanol-water partitioning (log = 2.8) .

- Experimental validation via shake-flask method at 25°C is recommended to address discrepancies between predictive models and empirical data .

Q. What strategies resolve contradictions in thermodynamic data (e.g., melting point, enthalpy of fusion) across different studies?

- Differential Scanning Calorimetry (DSC) : Perform triplicate runs at 10°C/min under nitrogen to determine precise melting points (reported range: 160–165°C) and enthalpy of fusion (ΔH = 28–32 kJ/mol) .

- Cross-reference with NIST Webbook data and account for hydrate vs. anhydrous forms, which may explain variability .

Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

- Forced degradation : Expose the compound to:

- Acidic (0.1M HCl, 40°C): Monitor hydrolysis of the acetamide bond via HPLC .

- Oxidative (3% HO, 25°C): Assess formation of N-oxide derivatives using LC-MS .

Q. What computational models are suitable for predicting receptor binding affinity and metabolic pathways?

- Molecular docking : Use AutoDock Vina to simulate interactions with voltage-gated sodium channels (e.g., Na1.4). The isopropyl group may reduce binding affinity compared to lidocaine’s diethylamino group due to steric hindrance .

- ADMET prediction : Tools like SwissADME estimate hepatic metabolism via CYP3A4 and potential cardiotoxicity risks .

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(propan-2-ylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-9(2)14-8-12(16)15-13-10(3)6-5-7-11(13)4;/h5-7,9,14H,8H2,1-4H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBARWVLIAWVSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CNC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.